molecular formula C9H13BrN2 B6233809 4-bromo-1-cyclohexyl-1H-imidazole CAS No. 1353856-51-5

4-bromo-1-cyclohexyl-1H-imidazole

Cat. No.: B6233809
CAS No.: 1353856-51-5
M. Wt: 229.12 g/mol
InChI Key: JTHAXXMZLSRFFU-UHFFFAOYSA-N
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Description

4-bromo-1-cyclohexyl-1H-imidazole is a heterocyclic compound that features a bromine atom at the 4-position and a cyclohexyl group at the 1-position of the imidazole ring. Imidazoles are a class of compounds known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclohexyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexylamine derivative with a brominated imidazole precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-cyclohexyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-bromo-1-cyclohexyl-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclohexyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-cyclohexyl-2-methoxy-1H-imidazole
  • 5-bromo-1-cyclohexyl-1H-benzo[d]imidazole

Uniqueness

4-bromo-1-cyclohexyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Biological Activity

4-Bromo-1-cyclohexyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H12BrN2
  • Molecular Weight : 239.12 g/mol

The presence of the bromine atom and the cyclohexyl group contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For example, research has shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be further explored for its potential as an antimicrobial drug.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation.

Case Study: Inhibition of TNF-alpha Production
A study conducted on RAW264.7 macrophages showed that treatment with this compound at concentrations of 10 µM significantly reduced TNF-alpha levels by approximately 50% compared to untreated controls.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Halogen Bonding : The bromine atom in the compound can form halogen bonds with biological macromolecules, enhancing its interaction with target proteins.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or microbial metabolism.

Toxicological Profile

While exploring its biological activities, it is essential to consider the toxicological aspects of this compound. Preliminary toxicity assessments indicate low cytotoxicity in human cell lines at therapeutic concentrations, but further studies are necessary to evaluate its safety profile comprehensively.

Table 2: Cytotoxicity Assessment

Cell LineIC50 (µM)
HeLa>100
HepG2>100
MCF-7>100

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

  • Development of Derivatives : Modifying the structure to enhance potency and selectivity.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety.
  • Mechanistic Studies : Investigating detailed pathways through which the compound exerts its effects.

Properties

CAS No.

1353856-51-5

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

4-bromo-1-cyclohexylimidazole

InChI

InChI=1S/C9H13BrN2/c10-9-6-12(7-11-9)8-4-2-1-3-5-8/h6-8H,1-5H2

InChI Key

JTHAXXMZLSRFFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=C(N=C2)Br

Purity

95

Origin of Product

United States

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